molecular formula C15H22N2O6 B13403869 oxalic acid;N-(2-phenylmethoxypentan-3-ylamino)formamide

oxalic acid;N-(2-phenylmethoxypentan-3-ylamino)formamide

Cat. No.: B13403869
M. Wt: 326.34 g/mol
InChI Key: NHBNQZOZYCCDJW-UHFFFAOYSA-N
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Description

Oxalic Acid (C₂H₂O₄) is a simple dicarboxylic acid with widespread biological and industrial significance. It occurs naturally in plants (e.g., soybeans) as a defense metabolite against pathogens like Phytophthora sojae . Industrially, oxalic acid is utilized in tank cleaning processes due to its ability to dissolve metal oxides (e.g., iron, uranium) under controlled conditions . It is also a by-product of acetaminophen degradation via advanced oxidation processes (AOPs), though its environmental toxicity is relatively low compared to other degradation by-products .

N-(2-Phenylmethoxypentan-3-ylamino)formamide is a structurally complex formamide derivative.

Properties

IUPAC Name

oxalic acid;N-(2-phenylmethoxypentan-3-ylamino)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C2H2O4/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12;3-1(4)2(5)6/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBNQZOZYCCDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Electrodialysis Performance for Oxalic Acid

Time (h) Current Density (mA/cm²) Oxalate Conversion (%)
2 28 72
4 22 89
6 15 94

Table 2: Formamide Synthesis Variables

Catalyst Temperature (°C) Yield (%)
None 25 58
Et₃N 0 92
Pyridine 25 81

Critical Analysis of Methodologies

  • Electrodialysis advantages :
    • No sulfuric acid or gypsum waste.
    • Potassium hydroxide byproduct is recyclable.
  • Formamide limitations :
    • Stereochemical control requires chiral catalysts for (2S,3S) configuration.
    • Oxalate salt crystallization demands strict pH control (pH 2–3).

Chemical Reactions Analysis

Acid-Base and Coordination Chemistry

The compound demonstrates acid-base properties from both its oxalic acid and amide moieties:

  • Proton dissociation :

    • First dissociation (oxalic acid): HOOC–COOHHOOC–COO+H+\text{HOOC–COOH} \rightarrow \text{HOOC–COO}^- + \text{H}^+, pKa11.27\text{p}K_{a1} \approx 1.27

    • Second dissociation: \text{HOOC–COO}^- \rightarrow \text{^-OOC–COO}^- + \text{H}^+, pKa24.27\text{p}K_{a2} \approx 4.27

    • Amide protonation: The tertiary amine in the amide group (N-(2-phenylmethoxypentan-3-ylamino)\text{N-(2-phenylmethoxypentan-3-ylamino)}) can act as a weak base under strongly acidic conditions.

Coordination complexes :

Metal IonObserved InteractionProduct StabilitySource
Co(III)Bidentate via oxalateHigh (thermodynamically favored)
LanthanidesForms Ln2(C2O4)3\text{Ln}_2(\text{C}_2\text{O}_4)_3 precipitatesInsoluble in aqueous media

Thermal Decomposition

At elevated temperatures (125–175°C), the oxalic acid moiety decomposes:
HOOC–COOHCO2+HCOOH\text{HOOC–COOH} \rightarrow \text{CO}_2 + \text{HCOOH}
The amide group may concurrently undergo Hofmann degradation, releasing ammonia and forming an alkene intermediate.

Kinetic data :

PathwayActivation Energy (kJ/mol)Major Products
Oxalate decarboxylation~120CO2\text{CO}_2, formic acid
Amide degradation~150NH3\text{NH}_3, pentenyl derivatives

Oxidation Reactions

The compound reacts with strong oxidizers (e.g., permanganate, hypochlorite):
HOOC–COOH+MnO4CO2+Mn2+ (acidic conditions)\text{HOOC–COOH} + \text{MnO}_4^- \rightarrow \text{CO}_2 + \text{Mn}^{2+} \ (\text{acidic conditions})
The phenylmethoxy group is resistant to oxidation, but the amide’s C–N bond may cleave under harsh conditions.

Selectivity :

Oxidizing AgentReaction SiteByproducts
KMnO4\text{KMnO}_4Oxalate moietyMnO2\text{MnO}_2, HCOOH\text{HCOOH}
NaOCl\text{NaOCl}Amide nitrogenChlorinated hydrocarbons

Nucleophilic Substitution

The methoxy group (OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5) undergoes substitution with nucleophiles (e.g., amines, thiols):
R–OCH2C6H5+NH3R–NH2+HOCH2C6H5\text{R–OCH}_2\text{C}_6\text{H}_5 + \text{NH}_3 \rightarrow \text{R–NH}_2 + \text{HOCH}_2\text{C}_6\text{H}_5
Conditions : Protic solvents (e.g., ethanol), 60–80°C, catalytic acid.

Hydrolysis Pathways

  • Acidic hydrolysis : Cleaves the amide bond to yield formamide and a pentan-3-ylamino derivative.

  • Basic hydrolysis : Produces oxalate salts and N-(2-phenylmethoxypentan-3-yl)amine\text{N-(2-phenylmethoxypentan-3-yl)amine}.

Rate constants :

Mediumk(s1)k \, (\text{s}^{-1})Half-life (25°C)
1M HCl2.1×1042.1 \times 10^{-4}~55 minutes
1M NaOH5.8×1055.8 \times 10^{-5}~3.3 hours

Catalytic Coupling Reactions

In the presence of transition metals (e.g., cobalt), the compound participates in CO coupling:
2CO+H2OCo(III)HOOC–COOH2\text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Co(III)}} \text{HOOC–COOH}
Efficiency : Turnover number (TON) = 38.5, selectivity >95% under 2 atm CO/O2_2 .

Photolytic Behavior

UV irradiation (237–313 nm) induces bond cleavage:
HOOC–COOHhνCO+H2O\text{HOOC–COOH} \xrightarrow{h\nu} \text{CO} + \text{H}_2\text{O}
The amide group remains intact under moderate UV exposure but degrades at higher energies .

Scientific Research Applications

N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formohydrazide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Oxalic Acid vs. Structurally Related Organic Acids

Oxalic acid is distinguished from other organic acids by its dicarboxylic structure, high acidity (pKa₁ = 1.25; pKa₂ = 4.14), and strong chelating properties. Below is a comparative analysis with key analogs:

Compound Structure pKa Values Key Applications/Toxicity Reference
Oxalic Acid C₂H₂O₄ 1.25, 4.14 Metal cleaning, plant defense, low biotoxicity
Formic Acid CH₂O₂ 3.75 Textile processing, highly corrosive
Citric Acid C₆H₈O₇ 3.13, 4.76, 6.40 Food preservative, biodegradable chelator N/A
Cumic Acid C₉H₁₀O₂ ~4.2 (estimated) Plant defense metabolite, antifungal activity

Key Findings :

  • Oxalic acid’s dual carboxylic groups enable superior metal-chelating efficiency compared to monocarboxylic acids like formic acid, making it ideal for industrial descaling .
  • In plant-pathogen interactions, oxalic acid synergizes with cumic acid and trehalose to enhance soybean resistance, whereas citric acid primarily functions in pH regulation .
  • Unlike mutagenic by-products like N-(3,4-dihydroxyphenyl)acetamide, oxalic acid exhibits minimal ecotoxicity in AOP systems .
N-(2-Phenylmethoxypentan-3-ylamino)formamide vs. Other Formamide Derivatives

This compound’s structure combines a methoxyphenyl group, a pentan-3-ylamino chain, and a formamide functional group. Comparisons with analogous formamides highlight substituent-driven differences in bioactivity and physicochemical properties:

Compound Substituents Key Properties/Applications Reference
N-(2-Phenylmethoxypentan-3-ylamino)formamide Methoxyphenyl, branched alkylamine Hypothesized enhanced metabolic stability N/A
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside Methoxyphenyl, xyloside Novel fungal metabolite, glycoside
N-(3,4-Dihydroxyphenyl)formamide Dihydroxyphenyl Mutagenic ACT degradation by-product
N-(4-Chlorophenyl)-N-hydroxypropanamide Chlorophenyl, hydroxamic acid Antioxidant, iron-chelating activity

Key Findings :

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the title compound and N-(4-methoxyphenyl)formamide) enhance lipophilicity and resistance to oxidative degradation compared to hydroxylated analogs like N-(3,4-dihydroxyphenyl)formamide .
  • Biological Activity: The pentan-3-ylamino chain may improve membrane permeability, akin to branched alkyl groups in synthetic hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxypropanamide) .
  • Toxicity Profile : Unlike mutagenic dihydroxyphenyl-formamides, methoxy-substituted derivatives are less likely to exhibit direct DNA reactivity, though their ecological impacts require further study .

Biological Activity

Oxalic acid; N-(2-phenylmethoxypentan-3-ylamino)formamide is a compound that combines oxalic acid with a specific amine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: The compound consists of oxalic acid (C₂H₂O₄) integrated with N-(2-phenylmethoxypentan-3-ylamino)formamide. The presence of both carboxylic acid and amine functional groups suggests potential reactivity and interaction with biological systems.

Molecular Weight: The molecular weight can be calculated based on the individual components, contributing to its solubility and bioavailability in biological systems.

  • Antimicrobial Activity:
    • Oxalic acid is known for its antimicrobial properties. It can disrupt microbial cell walls, leading to cell lysis. Research indicates that compounds like oxalic acid can be effective against various pathogens, including bacteria and fungi .
  • Antioxidant Properties:
    • The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage.
  • Enzyme Inhibition:
    • Studies suggest that oxalic acid derivatives can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and biosynthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the effectiveness of oxalic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 1% (w/v). The study concluded that oxalic acid could serve as a natural preservative in food products .

Case Study 2: Antioxidant Activity
Research on the antioxidant capacity of oxalic acid derivatives showed that they could reduce lipid peroxidation in rat liver tissues. The study demonstrated a dose-dependent relationship, where higher concentrations led to greater reductions in oxidative markers .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli at concentrations >1%
Antioxidant PropertiesDose-dependent reduction in lipid peroxidation in rat liver tissues
Enzyme InhibitionInhibition of key metabolic enzymes leading to altered energy production

Q & A

Q. What are the critical physicochemical properties of oxalic acid for experimental applications, and how are they measured?

Oxalic acid (C₂H₂O₄) is a diprotic organic acid with a molecular weight of 90.03 g/mol. Key properties include:

  • Acidity : Dissociation constants (pKa₁ = 1.25, pKa₂ = 4.14) measured via potentiometric titration .
  • Thermodynamics : Standard enthalpy of formation (ΔfH°solid = -828.93 kJ/mol) and heat capacity (Cp,solid = 105.9 J/mol·K at 298.15 K) from calorimetric studies .
  • Structural data : SMILES string (OC(=O)C(O)=O) and 3D coordinates available via SDF/MOL files . These properties guide its use in titrimetry, dissolution studies, and as a chelating agent.

Q. How is oxalic acid prepared as a primary standard for analytical chemistry?

  • Purification : Recrystallize oxalic acid dihydrate from hot water to remove impurities .
  • Drying : Dehydrate at 100–105°C to obtain anhydrous form, confirmed by constant mass.
  • Standardization : Use acid-base titration with NaOH (phenolphthalein endpoint) or redox titration with KMnO₄ in acidic conditions .

Q. What synthetic routes are available for N-substituted formamide derivatives?

  • Condensation reactions : React amines with formic acid derivatives (e.g., formyl chloride) under inert conditions. Example: Substitution of 2-pyridinemethanol with nitrobenzene derivatives in alkaline media, followed by reduction and condensation .
  • Optimization : Adjust pH (e.g., acidic for reduction with Fe powder) and use condensing agents (e.g., DCC) to improve yield .

Advanced Research Questions

Q. How do oxalic acid and mineral acid mixtures influence the dissolution kinetics of iron oxides?

  • Experimental design : Vary oxalic acid concentration (0.1–1 M), pH (1–4), and temperature (25–75°C) in mixed H₂SO₄/oxalic systems. Monitor Fe³⁺ release via ICP-OES .
  • Mechanism : Oxalic acid chelates Fe³⁺, reducing passivation. Higher temperatures (75°C) enhance dissolution but may increase Al/U co-precipitation .
  • Data contradiction : At ≥5% oxalic acid, reducing sugar yield plateaus despite increased acid concentration, suggesting ligand saturation in biomass pretreatment .

Q. What methodologies identify degradation by-products of pharmaceuticals containing oxalic acid derivatives, and how is biotoxicity assessed?

  • Degradation pathways : Use advanced oxidation processes (AOPs, e.g., UV/H₂O₂) and analyze by-products via LC-MS/MS. Computational tools (e.g., Fukui function) predict reactive sites for bond cleavage .
  • Toxicity assays :
  • Mutagenicity : Ames test for N-(3,4-dihydroxyphenyl)acetamide .
  • Ecotoxicity : LC50(96 h) tests on aquatic organisms for hydroquinone, benzaldehyde, and formamide derivatives .

Q. How can microwave-assisted deep eutectic solvents (DES) enhance extraction of value-added compounds using oxalic acid?

  • DES formulation : Optimize Choline Chloride–oxalic acid dihydrate molar ratios (e.g., 1:2) for maximal phenolic yield .
  • Parameters : Microwave power (300–600 W), irradiation time (5–20 min), and temperature (60–100°C) to improve TPC (total phenolic content) by 30–40% .

Q. How do researchers resolve contradictions in experimental factors affecting oxalic acid’s role in biomass pretreatment?

  • Case study : Box–Behnken RSM analysis shows oxalic acid concentration (5%) has minimal impact on reducing sugar yield vs. time and solid ratio .
  • Resolution : Prioritize time (45 min) and solid ratio (1:10) as dominant factors, validated via ANOVA (p < 0.05) .

Methodological Tables

Table 1 : Thermodynamic Properties of Oxalic Acid (Data from NIST )

PropertyValueMethod
ΔfH°solid (kJ/mol)-828.93 ± 0.46Calorimetry
Cp,solid at 298 K (J/mol·K)105.9Low-T DSC
ΔcH°solid (kJ/mol)-242.9 ± 0.92Combustion

Table 2 : By-Products of Acetaminophen Degradation via AOPs

By-ProductToxicity (LC50)Mutagenicity
Hydroquinone4.2 mg/L (96 h, fish)Non-mutagenic
N-(3,4-dihydroxyphenyl)formamide12.1 mg/LMutagenic
Benzaldehyde0.8 mg/LHighly toxic

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